molecular formula C20H26N4O3 B2790394 N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide CAS No. 1008184-56-2

N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide

Cat. No.: B2790394
CAS No.: 1008184-56-2
M. Wt: 370.453
InChI Key: NBUOSDMPQAPRSF-UHFFFAOYSA-N
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Description

N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide is a complex organic compound that features both adamantane and pyridine moieties The adamantane structure is known for its rigidity and stability, while the pyridine ring is a common motif in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide typically involves multiple steps. One common approach is to start with the adamantane derivative and the pyridine derivative, which are then coupled through a series of reactions involving amide bond formation. The reaction conditions often require the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The pyridine ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The amide bonds can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The adamantane moiety can undergo substitution reactions, particularly at the bridgehead positions, using electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) for pyridine oxidation.

    Reduction: LiAlH4 or borane (BH3) for amide reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents for adamantane substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Corresponding amines.

    Substitution: Halogenated adamantane derivatives.

Scientific Research Applications

N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The adamantane moiety can enhance the compound’s stability and bioavailability, while the pyridine ring can interact with biological targets through hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

    2-(adamantanylcarbonylamino)-N-(3-pyridylcarbonylamino)propanamide: Similar structure but with a different position of the pyridine ring.

    2-(adamantanylcarbonylamino)-N-(2-pyridylcarbonylamino)propanamide: Another positional isomer with the pyridine ring at the 2-position.

    Adamantane derivatives: Compounds with similar adamantane moieties but different functional groups.

Uniqueness: N-{1-oxo-1-[(pyridin-4-yl)formohydrazido]propan-2-yl}adamantane-1-carboxamide is unique due to the specific positioning of the pyridine ring, which can influence its binding properties and reactivity. The combination of adamantane and pyridine moieties provides a balance of stability and biological activity, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[1-oxo-1-[2-(pyridine-4-carbonyl)hydrazinyl]propan-2-yl]adamantane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O3/c1-12(17(25)23-24-18(26)16-2-4-21-5-3-16)22-19(27)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,12-15H,6-11H2,1H3,(H,22,27)(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBUOSDMPQAPRSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NNC(=O)C1=CC=NC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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